Product packaging for 3-Ethyl-cyclohex-2-enylamine(Cat. No.:)

3-Ethyl-cyclohex-2-enylamine

Cat. No.: B8362395
M. Wt: 125.21 g/mol
InChI Key: SBZMSNJPHXSORR-UHFFFAOYSA-N
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Description

Significance of Allylic Amines in Chemical Transformations

Allylic amines are organic compounds that contain an amine group attached to a carbon atom adjacent to a carbon-carbon double bond. This structural motif is a cornerstone in contemporary organic synthesis, serving as a crucial precursor for a wide array of biologically active molecules and complex natural products. rsc.org The versatility of allylic amines arises from the multiple reactive sites within the molecule, allowing for a diverse range of chemical modifications.

The amine functionality itself can act as a nucleophile or a base, while the adjacent double bond can participate in various addition and cycloaddition reactions. Furthermore, the allylic position is susceptible to substitution reactions, often proceeding with high stereoselectivity. pnas.org The development of efficient and modular methods for the synthesis of allylic amines, including multicomponent reactions catalyzed by transition metals like nickel, has expanded their accessibility and application in creating structurally diverse and complex molecules. rsc.orgrsc.org Consequently, allylic amines are recognized as indispensable building blocks in medicinal chemistry and materials science. rsc.orgdomainex.co.uk

Overview of Cyclohexenamine Structures and Reactivity

Cyclohexenamines, as a specific class of allylic amines, possess a unique combination of structural features that dictate their reactivity. The cyclohexene (B86901) ring imparts a degree of conformational rigidity, which can influence the stereochemical outcome of reactions. The amine group, typically attached at the allylic position (C1 or C3), is a key functional handle. ontosight.ainih.gov

The reactivity of cyclohexenamines is largely governed by the interplay between the amine and the double bond. The nitrogen atom can be protonated to form a salt, enhancing solubility and stability. ontosight.aiontosight.aiontosight.ai The double bond can undergo reactions such as hydrogenation, halogenation, and epoxidation. The allylic protons are acidic to varying degrees and can be removed by a strong base to generate an allylic anion, a powerful nucleophile for C-C bond formation. Furthermore, the amine group can direct the regioselectivity of certain reactions. For instance, in halolactamization reactions, the presence of the amine can lead to aromatization under certain conditions. nih.gov

Positioning of 3-Ethyl-cyclohex-2-enylamine within Cyclohexenamine Chemistry

This compound is a specific, non-commercially cataloged cyclohexenamine. Its structure features a cyclohexene ring with a double bond between C2 and C3, an amine group at the allylic C1 position, and an ethyl group at the C3 position. The placement of the ethyl group on the double bond is a key structural feature that differentiates it from many simpler cyclohexenamines.

This substitution pattern is expected to influence the compound's reactivity in several ways. The ethyl group may exert a steric effect, potentially hindering the approach of reagents to one face of the double bond and influencing the stereoselectivity of reactions. Electronically, the alkyl group may slightly alter the nucleophilicity of the double bond. The fundamental reactivity associated with the allylic amine functionality, however, remains. The amine group can be expected to undergo typical amine reactions, and the allylic nature of the C-N bond suggests potential for substitution reactions.

Below is a table summarizing the key structural features of this compound and their likely influence on its chemical behavior.

Structural FeaturePositionLikely Influence on Reactivity
Amine GroupC1 (Allylic)Nucleophilic center, basic site, directs reactions, allows for salt formation. ontosight.aiontosight.aiwikipedia.org
Double BondC2-C3Site for electrophilic addition, cycloadditions, and hydrogenation.
Ethyl GroupC3Steric hindrance, potential influence on regioselectivity and stereoselectivity.
Cyclohexene Ring-Provides a semi-rigid scaffold, influencing conformational preferences and stereochemical outcomes.

Research Gaps and Future Directions in this compound Chemistry

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a lack of published data on its synthesis, spectroscopic characterization, and reactivity. This presents a clear opportunity for future research to explore the fundamental chemistry of this molecule.

Future research directions could include:

Development of Synthetic Routes: Devising efficient and stereoselective methods for the synthesis of this compound would be the first crucial step. This could potentially involve modifications of known methods for cyclohexenamine synthesis, such as the reduction of corresponding oximes or the amination of allylic alcohols.

Exploration of Reactivity: A systematic investigation of the reactivity of this compound would be highly valuable. This could involve studying its participation in key organic reactions such as Michael additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. The influence of the C3-ethyl group on the regio- and stereoselectivity of these reactions would be of particular interest.

Investigation of Biological Activity: Given that many amine derivatives exhibit biological activity, it would be worthwhile to screen this compound and its derivatives for potential pharmacological properties. ontosight.aiontosight.ai

The table below outlines potential research avenues and their significance.

Research AvenueDescriptionPotential Significance
SynthesisDevelopment of novel synthetic pathways to this compound.Provides access to a new building block for organic synthesis.
Reactivity StudiesInvestigation of the compound's behavior in various chemical transformations.Expands the synthetic utility of substituted cyclohexenamines.
Catalytic ApplicationsUse as a ligand or substrate in catalytic processes.Potential for developing new asymmetric transformations.
Biological ScreeningEvaluation of the compound and its derivatives for biological activity.Could lead to the discovery of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B8362395 3-Ethyl-cyclohex-2-enylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-ethylcyclohex-2-en-1-amine

InChI

InChI=1S/C8H15N/c1-2-7-4-3-5-8(9)6-7/h6,8H,2-5,9H2,1H3

InChI Key

SBZMSNJPHXSORR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(CCC1)N

Origin of Product

United States

Synthetic Methodologies for 3 Ethyl Cyclohex 2 Enylamine and Analogues

Established Direct Synthesis Routes

Direct synthetic approaches to 3-Ethyl-cyclohex-2-enylamine primarily involve the transformation of readily available precursors such as the corresponding ketone or through intermediates like allylic azides. These methods offer a straightforward conversion to the target amine.

Reductive Amination Pathways to this compound

Reductive amination, a cornerstone of amine synthesis, provides a direct route from carbonyl compounds to amines. wikipedia.org This process typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ or in a subsequent step to the desired amine. harvard.edu

The direct conversion of 3-Ethyl-cyclohex-2-enone to this compound can be achieved through reductive amination. This transformation can be accomplished using various reducing agents and reaction conditions. A notable example involves a biocatalytic approach employing a multifunctional enzyme capable of both conjugate reduction and reductive amination.

In a specific study, 3-Ethyl-cyclohex-2-enone was subjected to a conjugate reduction-reductive amination process. This biocatalytic method provides a green and efficient route to the corresponding saturated amine. While this particular example leads to N-cyclopropyl-3-ethyl-cyclohexanamine, the underlying principle of reductive amination of the enone is clearly demonstrated. The initial conjugate reduction saturates the carbon-carbon double bond, followed by the reductive amination of the ketone. To obtain the target this compound, a selective reduction of the intermediate enamine or imine without affecting the double bond would be required. This can often be achieved by choosing an appropriate reducing agent, such as sodium borohydride (B1222165) under controlled conditions.

Starting MaterialAmine SourceProductYield
3-Ethyl-cyclohex-2-enoneCyclopropylamineN-Cyclopropyl-3-ethyl-cyclohexanamine72%
3-Methyl-cyclohex-2-enoneAllylamineN-Allyl-3-methyl-cyclohexanamine81%
3-Methyl-cyclohex-2-enoneCyclopropylamineN-Cyclopropyl-3-methyl-cyclohexanamine75%
Data sourced from a multifunctional biocatalyst study.

The general mechanism for direct reductive amination involves the formation of a hemiaminal, followed by dehydration to an imine (or enamine), which is then reduced. wikipedia.org For α,β-unsaturated ketones like 3-Ethyl-cyclohex-2-enone, the reaction can proceed via 1,2- or 1,4-addition, leading to different intermediates and potentially a mixture of products. The choice of catalyst and reaction conditions is crucial to steer the reaction towards the desired product. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. researchgate.netscispace.com

An alternative pathway to this compound involves the use of an azide (B81097) intermediate. The synthesis of primary amines through the reduction of organic azides is a robust and widely used method. organic-chemistry.orglibretexts.org This two-step process begins with the formation of an allylic azide, followed by its reduction to the corresponding amine.

The key intermediate, 3-azido-1-ethyl-cyclohexene, can be synthesized from a suitable precursor, typically an allylic alcohol such as 3-ethyl-cyclohex-2-enol. The conversion of allylic alcohols to allylic azides can be accomplished using several reagents, including diphenylphosphoryl azide (DPPA) or by way of an SN2 reaction on an activated alcohol (e.g., a tosylate or halide) with an azide salt like sodium azide. nih.gov The reaction of an allylic alcohol with DPPA and a base generally proceeds with clean inversion of stereochemistry. nih.gov

Once the 3-azido-1-ethyl-cyclohexene intermediate is obtained, it can be readily reduced to this compound. A variety of reducing agents are effective for this transformation, including lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2 with a palladium or platinum catalyst), or the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. organic-chemistry.orgnih.gov

General Scheme for Azide Reduction:

R-N3 + Reducing Agent → R-NH2

This method is advantageous as the azide group is not nucleophilic, preventing the overalkylation issues that can sometimes occur in direct amination reactions with ammonia (B1221849). openstax.org

Multicomponent Reactions (MCRs) for Polysubstituted Cyclohex-2-enylamines

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. These reactions are particularly well-suited for generating libraries of structurally diverse compounds, such as analogues of this compound.

The Amine-Aldehyde-Dienophile (AAD) process is a type of multicomponent Diels-Alder reaction that provides access to highly functionalized cyclohex-2-enylamines. In this reaction, an amine, an α,β-unsaturated aldehyde, and a dienophile react in a cascade fashion. The amine and aldehyde first condense to form a 1-amino-1,3-diene intermediate in situ. This electron-rich diene then undergoes a [4+2] cycloaddition with a dienophile to yield the polysubstituted cyclohexene (B86901) skeleton.

This methodology has been optimized using various amines, such as benzylamine (B48309) or 4-methoxybenzylamine, and a range of α,β-unsaturated aldehydes and dienophiles. The reaction proceeds with high endo-diastereoselectivity. Furthermore, the use of commercially available chiral benzylic amines allows for a diastereoselective version of this AAD process, leading to enantiomerically enriched cyclohex-2-enylamine derivatives.

AmineAldehydeDienophileProduct Type
Benzylamineα,β-Unsaturated AldehydeMaleimidePolysubstituted cyclohex-2-enylamine
4-Methoxybenzylamineα,β-Unsaturated AldehydeMaleimidePolysubstituted cyclohex-2-enylamine
Chiral Benzylic Amineα,β-Unsaturated AldehydeN-Substituted MaleimideDiastereomerically enriched polysubstituted cyclohex-2-enylamine

Similar to the AAD process, the Phosphoramidate-Aldehyde-Dienophile (PAD) sequence is a multicomponent reaction that yields N-substituted phosphoramidates with a cyclohexene core. In this case, a phosphoramidate (B1195095), a conjugated aldehyde, and a dienophile (such as a maleimide) are reacted together.

This reaction is also diastereoselective and can be influenced by chiral information present in the dienophile. The resulting N-cyclohex-2-enyl phosphoramidates are valuable intermediates, as the phosphoramidate group can potentially be hydrolyzed to yield the corresponding allylic amine, although isolation of the final amine can be challenging. This PAD sequence provides an efficient route to complex cyclohexenylamine analogues.

Metal-Catalyzed Approaches to Cyclohexenamine Formation

Transition metal catalysis offers a diverse toolkit for the formation of C-N bonds and the construction of cyclic systems. These methods often operate under mild conditions with high atom economy, making them attractive for the synthesis of complex molecules like this compound and its analogues.

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing amines. Transition-metal catalysts have been pivotal in developing both inter- and intramolecular variants of this reaction for the synthesis of cyclic amines.

Palladium catalysts are effective for the hydroamination of alkenes, including those that form cyclohexenylamine precursors. One innovative strategy involves the dearomative 1,4-hydroamination of nonactivated arenes. nih.gov This approach utilizes a photocycloaddition to disrupt aromaticity, followed by a palladium-catalyzed reaction with a hydride source, such as K-Selectride®, to provide access to substituted 1,4-cyclohexadienes from aromatic starting materials. nih.gov This method has been shown to be scalable and can be used to prepare highly functionalized molecules from naphthalene. nih.gov The selectivity of these reactions is highly dependent on the metal catalyst, with palladium catalysis exclusively yielding syn-1,4-functionalized products. nih.gov

Another key palladium-catalyzed pathway is the intermolecular hydroamination of vinylarenes with arylamines. organic-chemistry.org This process, which benefits from an acid cocatalyst, efficiently produces sec-phenethylamine products. organic-chemistry.org The combination of a palladium catalyst like [Pd(OC(O)CF3)2] with a ligand such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) and an acid like triflic acid (HOTf) has been shown to achieve high yields. nih.govorganic-chemistry.org The reaction is irreversible, which makes it well-suited for the development of asymmetric variants using enantiopure bisphosphine ligands. organic-chemistry.org

Table 1: Selected Palladium-Catalyzed Hydroamination Conditions and Results

Catalyst System Substrates Product Type Yield Reference
Pd(dba)2 / dppf, K-Selectride® Nonactivated arenes Substituted 1,4-cyclohexadienes 73% nih.gov
[Pd(OC(O)CF3)2] / DPPF, HOTf Vinylarenes, Arylamines sec-Phenethylamine derivatives >99% organic-chemistry.org

Rhodium catalysts have been successfully employed in the asymmetric intramolecular hydroamination of unactivated alkenes, providing a direct and atom-economical route to enantioenriched nitrogen heterocycles. nih.gov This method is particularly valuable for synthesizing valuable synthons for natural products and biologically active molecules. nih.gov The first example of a rhodium-catalyzed asymmetric intramolecular addition of amines to olefins was developed for the synthesis of enantioenriched 2-methylpyrrolidines, achieving good enantioselectivity (up to 91% ee). nih.gov The success of this approach was stimulated by the application of dialkylbiaryl phosphine (B1218219) ligands. nih.gov

The rhodium-catalyzed asymmetric intramolecular hydroamination has also been extended to allenes. nih.gov This reaction provides selective access to 5- and 6-membered N-heterocycles, which are common scaffolds in a wide variety of bioactive compounds. nih.gov The methodology has been demonstrated on a gram scale and applied to the synthesis of natural products. nih.gov

Table 2: Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes

Substrate Type Product Enantiomeric Excess (ee) Reference
Amino-alkenes Enantioenriched 2-methylpyrrolidines up to 91% nih.gov
Sulfonyl amides with terminal allenes 5- and 6-membered N-heterocycles Not specified nih.gov

Iridium catalysts have emerged as effective tools for the challenging intermolecular hydroamination of unactivated alkenes. scispace.comnih.gov These reactions can add amides and sulfonamides to unactivated α-olefins and bicycloalkenes, generating synthetically useful protected amine products in high yields. scispace.comnih.gov This represents a significant advancement, as the intermolecular addition of N-H bonds to unactivated alkenes has been a persistent challenge in synthetic chemistry. scispace.comnih.gov Mechanistic studies have revealed that the reaction proceeds through the oxidative addition of the N-H bond to the iridium center. scispace.comnih.gov

This methodology has been successfully applied to the first intermolecular asymmetric hydroamination of an alkene with amides and sulfonamides, producing products in high yield and high enantiomeric excess. scispace.com Furthermore, iridium catalysts facilitate the intermolecular hydroamination of unactivated olefins with indoles, forming N-alkylindoles exclusively and in good yield with as little as 1.5 equivalents of the olefin. nih.gov Kinetic and computational data suggest the reaction occurs via olefin insertion into the Ir-N bond of an N-indolyl complex. nih.gov

Table 3: Iridium-Catalyzed Intermolecular Hydroamination of Unactivated Alkenes

Amine Source Alkene Type Product Key Feature Reference
Arylamides, Sulfonamides α-olefins, Bicycloalkenes Protected amines High yields and ee for asymmetric variant scispace.comnih.gov
Indoles Unactivated olefins N-alkylindoles Exclusive N-alkylation, low excess of alkene needed nih.gov

Copper catalysis provides a cost-effective and efficient alternative for hydroamination reactions. Regioselective additions of arylsulfonamides to substrates like vinylarenes, norbornene, and cyclohexadiene have been achieved using a copper-diphosphine catalyst under mild conditions. nih.gov These processes appear to be ligand-accelerated. nih.gov

In the realm of asymmetric catalysis, supramolecular co-polymers have been used as ligands in the copper-catalyzed hydroamination of styrene. rsc.org By optimizing the reaction parameters, a robust protocol was developed that generates the amine product in high yield (up to 99%) and with good enantioselectivity (up to 81% ee). rsc.org This "sergeants-and-soldiers" approach, where a small amount of a chiral monomer controls the handedness of the catalyst, allows for the formation of enantio-enriched products with a significantly reduced amount of the chiral source. rsc.org

Table 4: Copper-Catalyzed Intermolecular Hydroamination

Catalyst/Ligand System Substrates Yield Enantiomeric Excess (ee) Reference
Copper-diphosphine Vinylarenes, Norbornene, Cyclohexadiene Not specified Not applicable nih.gov
Supramolecular BTA co-polymers Styrene 80-99% up to 81% rsc.org

Annulation reactions, which build rings onto an existing molecular framework, are a cornerstone of modern synthetic chemistry for constructing complex cyclic systems. mdpi.com While not always directly yielding amines, these methods are crucial for creating the core cyclohexene structure, which can then be functionalized to produce the target cyclohexenamine.

Catalytic annulation reactions offer efficient and atom-economical pathways to these cyclic frameworks. mdpi.com For instance, a tandem carbene and photoredox-catalyzed process has been developed for the synthesis of substituted cyclohexanones via a formal [5+1] cycloaddition. nih.gov This mild approach constructs two contiguous C-C bonds and provides access to important cyclic scaffolds that are precursors to cyclohexenylamines. nih.gov

Phosphine-catalyzed [4+2] annulations of α-alkylallenoates with activated olefins represent another efficient route to highly functionalized cyclohexenes. nih.gov By simply changing the phosphine catalyst (e.g., from HMPT to a triarylphosphine), the polarity of the 1,4-dipole synthon can be inverted, leading to different regioisomers of the cyclohexene product in excellent yields. nih.gov These cyclohexene products serve as versatile intermediates that can be converted to cyclohexenamines through subsequent chemical transformations.

Metal-Catalyzed Annulation Reactions for Cyclohexenamine Systems

Organocatalytic Strategies for Cyclohexenamine Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of chiral molecules, often utilizing small organic molecules to catalyze transformations.

Enamine catalysis is a powerful strategy in organocatalysis, where a primary or secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. princeton.edu This enamine can then participate in various reactions, including cycloadditions, to form cyclic structures. For example, enamine-mediated 1,3-dipolar [3+3] cycloaddition reactions of 1,2-cyclohexanedione (B122817) with azides have been developed to generate highly substituted 1,2,3-triazoles. rsc.org While not directly producing cyclohexenamines, this demonstrates the utility of enamine catalysis in constructing six-membered rings. The principles of enamine catalysis can be applied to the synthesis of cyclohexenamine derivatives through carefully designed cycloaddition reactions. researchgate.net

The Stork enamine reaction is a classic method for the α-alkylation and α-acylation of ketones and aldehydes. cambridge.org The reaction involves the formation of an enamine from a carbonyl compound, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. libretexts.org Subsequent hydrolysis of the resulting iminium ion yields a 1,5-dicarbonyl compound, which can then undergo an intramolecular aldol (B89426) condensation to form a cyclohexenone derivative. libretexts.orgyoutube.com This cyclohexenone can then be converted to the corresponding cyclohexenamine. The Stork enamine synthesis is advantageous as it allows for the use of standard aldehydes and ketones as nucleophiles in Michael additions, which are typically too reactive under standard enolate conditions. youtube.com

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or a Lewis base and a Brønsted acid moiety, have emerged as highly effective catalysts in asymmetric synthesis. rsc.orgnih.gov In the context of enamine chemistry, these catalysts can activate both the nucleophile (enamine) and the electrophile simultaneously, leading to high levels of stereocontrol. princeton.edu For instance, bifunctional amine-thiourea catalysts can promote asymmetric Michael additions, a key step in many cyclohexenamine syntheses. rsc.org Similarly, the development of modular and strongly basic bifunctional catalysts, such as those incorporating an iminophosphorane as the Brønsted basic component, has expanded the scope of enantioselective organocatalytic reactions. nih.govfigshare.com These catalysts have been successfully applied to the nitro-Mannich reaction of ketimines, demonstrating their potential for constructing complex amine-containing molecules. nih.gov

Other Emerging Synthetic Routes

Intramolecular Arylation of Lithiated Urea (B33335) Derivatives of Cyclohexenamines

A promising method for the synthesis of N-aryl cyclohexenamine derivatives involves the intramolecular arylation of lithiated urea precursors. This approach is predicated on a facile N- to C-aryl migration upon treatment with a strong base.

The general mechanism commences with the deprotonation of an N'-arylurea derivative of a cyclohexenamine using a potent base, typically an organolithium reagent like sec-butyllithium. This generates a lithiated intermediate. Subsequently, an intramolecular nucleophilic attack of the carbanion on the N'-aryl ring occurs, leading to the migration of the aryl group from the nitrogen to the carbon atom alpha to the nitrogen. The stereochemical outcome of this rearrangement can be influenced by the ring size and substituents. While the reaction often proceeds with high stereospecificity in acyclic and larger ring systems, for six-membered rings like cyclohexenamines, the stereospecificity at the site of lithiation can be compromised, potentially leading to a racemic mixture of products. This is attributed to a slower rearrangement rate compared to the rate of racemization of the organolithium intermediate in the more constrained bicyclic transition state.

While direct examples detailing the synthesis of this compound via this method are not prevalent in the literature, the established principles suggest a viable synthetic route. Such a synthesis would likely begin with the corresponding 3-ethyl-cyclohex-2-enone, which can be converted to the N'-arylurea derivative. Subsequent treatment with an organolithium reagent would be expected to induce the aryl migration, furnishing the N-aryl-3-ethyl-cyclohex-2-enylamine. The final step would involve the cleavage of the urea functionality to yield the desired primary amine.

Table 1: Key Steps in the Proposed Synthesis of this compound via Intramolecular Arylation

StepDescriptionKey Reagents and ConditionsIntermediate/Product
1Formation of Cyclohexenamine3-Ethyl-cyclohex-2-enone, Primary AmineThis compound
2Urea FormationReaction with an Aryl IsocyanateN'-Aryl-N-(3-ethyl-cyclohex-2-enyl)urea
3Lithiation and Aryl Migrationsec-Butyllithium in THFLithiated Urea Intermediate
4Urea CleavageAcid or Base HydrolysisN-Aryl-3-ethyl-cyclohex-2-enylamine

Transformations Involving Enaminones as Intermediates

Enaminones are versatile synthetic intermediates that can be readily employed in the synthesis of a wide array of nitrogen-containing compounds, including substituted cyclohexenylamines. Their utility stems from the presence of both nucleophilic and electrophilic centers, allowing for diverse functionalization.

The synthesis of this compound via an enaminone intermediate would typically start from a 1,3-dicarbonyl compound, such as 5-ethyl-cyclohexane-1,3-dione. Reaction of this dione (B5365651) with an amine, often in the presence of a catalyst, yields the corresponding enaminone, 3-amino-5-ethyl-cyclohex-2-enone. This enaminone can then undergo further transformations to arrive at the target molecule.

One key transformation is the reduction of the carbonyl group. This can be achieved using various reducing agents, such as sodium borohydride, to afford the corresponding allylic alcohol. Subsequent manipulation of the alcohol, for instance, through conversion to a leaving group followed by reductive removal, would yield the desired this compound.

Alternatively, the enaminone itself can be subjected to alkylation reactions. The Stork enamine synthesis, a well-established method for the α-alkylation of ketones and aldehydes, proceeds through an enamine intermediate. While directly applicable to the synthesis of substituted ketones, the principles can be extended to the functionalization of enaminones. By forming an enamine from a suitable cyclohexenone precursor, alkylation at the C3 position with an ethyl halide could be achieved, followed by conversion of the resulting ketone to an amine.

Table 2: Potential Synthetic Route to this compound via an Enaminone Intermediate

StepStarting MaterialReactionIntermediate/Product
15-Ethyl-cyclohexane-1,3-dioneReaction with Ammonia/Amine3-Amino-5-ethyl-cyclohex-2-enone
23-Amino-5-ethyl-cyclohex-2-enoneReduction of Carbonyl3-Amino-5-ethyl-cyclohex-2-enol
33-Amino-5-ethyl-cyclohex-2-enolFunctionalization and ReductionThis compound
Alternative Step 2Cyclohexanone (B45756)Enamine formation with a secondary amineCyclohexanone enamine
Alternative Step 3Cyclohexanone enamineAlkylation with Ethyl Halide2-Ethyl-cyclohexanone
Alternative Step 42-Ethyl-cyclohexanoneConversion to 3-Ethyl-cyclohex-2-enone3-Ethyl-cyclohex-2-enone
Alternative Step 53-Ethyl-cyclohex-2-enoneReductive AminationThis compound

These emerging methodologies highlight the ongoing efforts to develop more efficient and versatile routes to synthetically important molecules like this compound. While further research is needed to fully optimize these pathways for this specific target, the underlying chemical principles provide a solid foundation for future synthetic endeavors.

Reaction Mechanisms in 3 Ethyl Cyclohex 2 Enylamine Transformations

Mechanistic Pathways of Hydroamination Reactions

Hydroamination involves the addition of an N-H bond across a carbon-carbon double bond, a highly atom-economical method for synthesizing more complex amines. nih.govlibretexts.org The mechanisms of these reactions are diverse and largely dependent on the type of metal catalyst employed. Generally, catalysts featuring electropositive elements like alkali, alkaline earth, and rare earth metals proceed through a metal-amido intermediate, while late transition metals often involve pathways of alkene or amine activation. libretexts.orgnih.gov

C-C Multiple Bond Activation Mechanisms

The activation of the C-C double bond in the cyclohexene (B86901) ring of 3-Ethyl-cyclohex-2-enylamine is a critical step in hydroamination. Two primary mechanisms are recognized for this activation, contingent on the catalyst system.

Nucleophilic Attack on a Coordinated Alkene : This pathway is common for late transition metals such as palladium, rhodium, and iridium. libretexts.orgwikipedia.org The catalytic cycle begins with the coordination of the alkene (the C=C bond of the cyclohexene ring) to the metal center. This coordination activates the double bond, making it more electrophilic and susceptible to nucleophilic attack by the amine's nitrogen atom. libretexts.orgnih.gov The subsequent step involves either direct protonation or proton transfer to the metal followed by reductive elimination to yield the final product. libretexts.org

Alkene Insertion into a Metal-Amide Bond : Predominantly observed with early transition metals (e.g., titanium, zirconium) and lanthanides, this mechanism involves the insertion of the C-C double bond directly into a metal-nitrogen bond. nih.govwikipedia.org The active catalyst is a metal-amido complex, which coordinates the alkene and facilitates the migratory insertion of the double bond into the M-N bond, forming a new carbon-nitrogen bond and a metal-carbon bond. nih.gov

Metal–Amido Intermediate Pathways

The formation of a metal-amido (M-N) intermediate is a cornerstone of many hydroamination catalytic cycles, particularly those involving alkali, alkaline earth, rare earth, and early transition metals. libretexts.orgnih.govwikipedia.org

The general cycle proceeds via three key steps:

Catalyst Activation : The amine substrate, this compound, reacts with a metal precatalyst. This often occurs through protonolysis, where the N-H bond protonates a ligand on the metal center, leading to the formation of the catalytically active metal-amido species. nih.govlibretexts.org

Alkene Insertion : The double bond of the cyclohexene ring inserts into the metal-amido bond. This step typically proceeds through a four-membered transition state. nih.gov

Protonolysis : The resulting metal-alkyl intermediate reacts with another molecule of the amine substrate. This cleaves the metal-carbon bond through protonation, releasing the hydroaminated product and regenerating the active metal-amido catalyst, allowing the cycle to continue. wikipedia.org

This pathway has been well-documented for lanthanide-catalyzed intramolecular hydroaminations, where a lanthanocene precatalyst forms a lanthanum-amido intermediate that subsequently undergoes insertion. libretexts.org Similarly, iron(II) alkyl complexes have been shown to catalyze hydroamination via the formation of an iron(II) amidoalkene intermediate. acs.org

Oxidative Addition and Reductive Elimination Cycles

For many late transition metals, such as rhodium, iridium, and palladium, hydroamination proceeds through a distinct cycle involving oxidative addition and reductive elimination. libretexts.orgwikipedia.org These reactions are fundamental in organometallic chemistry, where a metal center's oxidation state and coordination number change throughout the catalytic cycle. wikipedia.orgwikipedia.org

The catalytic cycle is generally understood to involve the following sequence:

Oxidative Addition : The cycle begins with a low-valent metal complex that has a vacant coordination site. The N-H bond of this compound adds across the metal center, increasing the metal's formal oxidation state and coordination number by two. wikipedia.orglibretexts.org This step forms a metal-hydride-amido intermediate.

Migratory Insertion : The alkene of the cyclohexene ring coordinates to the metal center and then inserts into either the metal-hydride (M-H) or metal-amido (M-N) bond.

Reductive Elimination : This is the final, product-forming step. The newly formed C-N or C-H bond is created as the alkyl and amido groups are eliminated from the metal center. wikipedia.org This step reduces the metal's oxidation state by two, regenerating the original catalytically active species. libretexts.org

This mechanism is proposed for the hydroamination of vinylarenes catalyzed by rhodium complexes and is a key pathway for achieving anti-Markovnikov selectivity. nih.govnih.gov

Role of Ligands and Catalytic Species in Selectivity

The selectivity (both regio- and stereoselectivity) of hydroamination reactions is profoundly influenced by the ligands coordinated to the metal center and the nature of the catalytic species itself.

Ligands can exert control through several effects:

Steric Hindrance : Bulky ligands can block certain coordination sites on the metal, directing the substrate to approach in a specific orientation. This can control which face of the double bond coordinates to the metal, influencing stereoselectivity. Furthermore, steric repulsions between the catalyst's ligands and the substrate's substituents can impact reactivity and regioselectivity. libretexts.org

Research has shown that tuning the ligand can switch the selectivity of a reaction. For instance, in nickel-catalyzed remote C-H amination, the use of monophosphine versus bisphosphine ligands can determine whether the reaction proceeds at a terminal or benzylic site. nih.govkaist.ac.kr Similarly, in titanium-catalyzed hydroamination, the choice of monodentate or bidentate aryloxo ligands can be used to control the reaction's efficiency. nih.gov

Catalyst SystemLigand TypeObserved Effect on Selectivity/ReactivityReference
Nickel HydrideMonophosphine (e.g., Triphenylphosphine)Improves yield of olefin isomerization, enabling remote C-H amination. nih.govkaist.ac.kr
Nickel HydrideBisphosphineLeads to significantly diminished yield or only trace amounts of product in certain amination reactions. nih.govkaist.ac.kr
TitaniumAryloxo DerivativesEfficiently controls intermolecular hydroamination of terminal alkynes. nih.gov
RhodiumDPEphosPromotes anti-Markovnikov hydroamination of unactivated vinylarenes. nih.gov

Mechanistic Insights into Multicomponent Amine-Aldehyde-Dienophile (AAD) Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product, maximizing atom and step economy. mdpi.comchemrxiv.org When this compound participates in an Amine-Aldehyde-Dienophile (AAD) reaction, it typically functions as the amine component that first reacts with an aldehyde to generate a reactive intermediate, which is then trapped by a dienophile in a cycloaddition step.

Dienamine Formation and Diels-Alder Step Mechanisms

The core of the AAD reaction involving a secondary amine like this compound is a two-stage sequence: the formation of a dienamine intermediate, followed by a Diels-Alder cycloaddition.

Stage 1: Dienamine Formation The reaction is initiated by the condensation of the secondary amine, this compound, with an aldehyde. mdpi.com Under acidic or basic catalysis, the nitrogen atom of the amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield a reactive iminium ion. Subsequent deprotonation of the carbon alpha to the nitrogen results in the formation of an enamine. youtube.com Because the parent amine already contains a double bond in conjugation with the newly formed enamine double bond, the resulting structure is a conjugated dienamine. This electron-rich dienamine is an ideal diene for the subsequent Diels-Alder reaction.

Stage 2: Diels-Alder Reaction The dienamine formed in situ participates as the 4π-electron component in a [4+2] cycloaddition reaction with a 2π-electron dienophile. masterorganicchemistry.comwikipedia.org This step is a pericyclic reaction that proceeds through a single, concerted cyclic transition state. wikipedia.orgbyjus.com The reaction is governed by frontier molecular orbital (FMO) theory, where the highest occupied molecular orbital (HOMO) of the electron-rich dienamine interacts with the lowest unoccupied molecular orbital (LUMO) of an electron-deficient dienophile (e.g., maleic anhydride (B1165640), acrylates). organic-chemistry.org This HOMO-LUMO interaction facilitates the formation of two new sigma bonds and a six-membered ring in a stereospecific manner. byjus.comorganic-chemistry.org The reaction often exhibits high diastereoselectivity, with the endo product being kinetically favored due to stabilizing secondary orbital interactions in the transition state. organic-chemistry.org

Role of Catalyst and Solvent Effects

The synthesis and subsequent reactions of cyclohexenylamine derivatives are significantly influenced by the choice of catalysts and solvents. In transformations such as the reductive amination of corresponding ketones or the amination of cyclohexanols, the catalyst plays a pivotal role in determining reaction efficiency and product selectivity. Nickel-based catalysts, including Raney Ni, Ni/Al₂O₃, and Ni/C, have demonstrated high performance in the amination of cyclohexanol (B46403) to produce cyclohexylamine (B46788). mdpi.comresearchgate.net The activity of these catalysts is often enhanced by the presence of a base and hydrogen gas. mdpi.com For instance, bimetallic catalysts like Rh-Ni systems can improve catalytic efficiency, with a 2 wt. % NiRh/SiO₂ catalyst showing up to 99.8% conversion in the amination of cyclohexanone (B45756). mdpi.com

Solvents affect reaction outcomes by influencing substrate solubility, catalyst activity, and the stability of intermediates. mdpi.com In the reductive amination of 1,3-cyclohexanedione, polar solvents like water and alcohols were found to stabilize the enamine intermediate, potentially lowering the yield of the desired diamine. mdpi.com Conversely, in the amination of cyclohexanol, solvents like tetrahydrofuran (B95107) (THF) and cyclohexane (B81311) have been used effectively, with Ni/Al₂O₃ showing better activity in these non-aqueous media under optimal conditions. mdpi.comresearchgate.net The choice of solvent can dramatically alter reaction pathways; for example, a proper solvent with high ammonia (B1221849) solubility is crucial for the formation of cyclohexylamine from cyclohexanone. researchgate.net

The following table summarizes the impact of different catalysts and solvents on similar amination reactions, providing insights into potential systems for transformations involving this compound.

CatalystSubstrateSolventKey FindingsReference
Raney Ni, Ni/Al₂O₃, Ni/CCyclohexanolWater>85% conversion and >90% selectivity for cyclohexylamine with base and H₂. mdpi.com
Ni/Al₂O₃CyclohexanolTHF, CyclohexaneNi/Al₂O₃ exhibits better activity than Ni/C. Base improves conversion in THF. mdpi.com
Rh-Ni/SiO₂CyclohexanoneNot SpecifiedBimetallic catalyst increased conversion to 99.8% and selectivity to 96.6%. mdpi.com
Raney Ni1,3-Cyclohexanedione1,4-DioxaneOptimal solvent for reductive amination with ammonia. mdpi.com

Regioselectivity and Diastereoselectivity Determining Steps

In the context of this compound, which is an unsymmetrical cyclic enamine, regioselectivity is a critical aspect of its reactions. The formation of an enamine from an unsymmetrical ketone can lead to two different regioisomers: the more substituted (thermodynamic) product and the less substituted (kinetic) product. makingmolecules.com The regiochemistry is often not straightforward and depends on the specific substituents on the ketone precursor. makingmolecules.com For this compound, reactions with electrophiles will preferentially occur at the α-carbon, but the initial formation of the double bond dictates the enamine's structure and subsequent reactivity.

Diastereoselectivity becomes important when new stereocenters are formed during reactions. The existing stereochemistry of the enamine and the trajectory of the incoming electrophile determine the stereochemical outcome. In reactions involving cyclic enamines, the substituent on the ring can direct the approach of an electrophile. For this compound, the ethyl group at the 3-position can sterically hinder one face of the molecule, leading to a preferential attack from the less hindered face, thus controlling the diastereoselectivity of the product. The specific stereochemistry (e.g., cis or trans) of the product is determined in the step where the new carbon-carbon or carbon-heteroatom bond is formed.

Enamine Reactivity Mechanisms

Nucleophilic Character of the α-Carbon in Enamines

Enamines, including this compound, are effective carbon nucleophiles. chemistrysteps.com The nucleophilicity arises from the delocalization of the nitrogen atom's lone pair of electrons into the C=C double bond. makingmolecules.com This p-π conjugation increases the electron density at the α-carbon (the carbon atom not bonded to the nitrogen), making it the primary site for electrophilic attack. scripps.edu This can be represented by the following resonance structures:

Resonance structures of an enamine showing delocalization of the nitrogen lone pair and the resulting negative charge on the α-carbon.
Resonance contributing to the nucleophilicity of the α-carbon in enamines.

Enamines are generally more nucleophilic than their enol counterparts because nitrogen is less electronegative than oxygen, making it a better electron donor. makingmolecules.com However, they are less reactive than enolates. makingmolecules.com The nucleophilicity of enamines has been quantified and covers a wide range, comparable to enol ethers at the lower end and carbanions at the higher end. researchgate.net The structure of the amine portion of the enamine also influences its reactivity; for example, pyrrolidine (B122466) enamines are typically more reactive than morpholine (B109124) enamines due to differences in the p-character of the nitrogen lone pair. researchgate.net

Involvement of Iminium Ions as Intermediates

Both the formation and reaction of enamines proceed through iminium ion intermediates. chemistrysteps.comlibretexts.org When a ketone reacts with a secondary amine, nucleophilic addition is followed by dehydration to form an iminium ion. makingmolecules.compressbooks.pub Since the nitrogen in the iminium ion formed from a secondary amine has no protons to lose, a proton is instead removed from an adjacent carbon (the α-carbon) to yield the neutral enamine. libretexts.orgpressbooks.pub

This process is reversible. The reverse reaction, the hydrolysis of an enamine back to a ketone and a secondary amine, also proceeds via an iminium ion. Protonation of the enamine at the α-carbon forms an iminium ion, which is then attacked by water. makingmolecules.com

Furthermore, when an enamine reacts as a nucleophile, for example in an alkylation or acylation reaction, the attack of the α-carbon on an electrophile generates an iminium ion. makingmolecules.comlibretexts.org This iminium ion is then typically hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the final α-substituted ketone or aldehyde. makingmolecules.com The formation of this iminium intermediate is a key step in many synthetic applications of enamines, such as the Stork enamine alkylation. libretexts.org

Mechanism of Cycloaddition Reactions of Enamines

Enamines readily participate in cycloaddition reactions, providing routes to various cyclic structures. researchgate.net A common example is the [2+2] cycloaddition with electrophilic alkenes or ketenes. The mechanism of these reactions can be either a concerted [π2s + π2a] cycloaddition or a stepwise process involving a zwitterionic intermediate. researchgate.net In the stepwise mechanism, the nucleophilic α-carbon of the enamine attacks the electrophilic partner, forming a new carbon-carbon bond and generating a zwitterion. This intermediate then undergoes ring closure to form the four-membered ring.

The Staudinger reaction, the [2+2] cycloaddition of an enamine with a ketene, is a well-known method for synthesizing β-lactams, although it's more commonly discussed with imines. ingentaconnect.com The mechanism has been a subject of debate, but theoretical studies often support a two-step pathway. ingentaconnect.com

Enamines also undergo formal [4+2] cycloadditions and other annulation reactions. For instance, the reaction of enamines with α,β-unsaturated carbonyl compounds, known as the Stork enamine reaction, is a Michael-type conjugate addition rather than a concerted cycloaddition. libretexts.org The mechanism involves the nucleophilic attack of the enamine's α-carbon on the β-carbon of the unsaturated system, forming an intermediate which, after proton transfer and hydrolysis of the resulting iminium salt, yields a 1,5-dicarbonyl compound. libretexts.org

Radical Mechanisms in Cyclohexenamine Chemistry

While ionic mechanisms dominate enamine chemistry, radical pathways are also relevant in the broader context of cyclohexene and amine chemistry. Radical reactions typically proceed through three main stages: initiation, propagation, and termination. libretexts.org A radical can be generated on a cyclohexenamine derivative through various methods, such as atom transfer from a radical initiator like AIBN (Azobisisobutyronitrile). libretexts.org

Once formed, the radical can undergo several transformations. Common radical mechanisms include addition to a π bond, hydrogen abstraction, and elimination. youtube.com For a molecule like this compound, a radical intermediate could potentially undergo an intramolecular cyclization if a suitable radical acceptor is present elsewhere in the molecule, leading to the formation of bicyclic structures. wikipedia.org This is a powerful method for constructing five- and six-membered rings. libretexts.org

Recent developments have shown that cyclic amines can be synthesized using radical-polar crossover cycloadditions, where one intermediate exhibits radical reactivity and a second shows polar reactivity. chemistryviews.org Photoredox catalysis can be used to initiate such processes, reacting a bifunctional reagent with alkenes to construct the cyclic amine core under mild conditions. chemistryviews.org Furthermore, the double bond in the cyclohexenamine ring could be susceptible to attack by external radicals, such as the OH radical in atmospheric chemistry, initiating oxidation processes. researchgate.net

Photogenerated Amine Radical Cations in Cascade Reactions

The generation of amine radical cations through photoredox catalysis has become a powerful tool in modern organic synthesis. nih.govresearchgate.netsemanticscholar.org In this process, an amine, such as this compound, can act as an electron donor in a reductive quenching cycle initiated by visible light. nih.govresearchgate.netsemanticscholar.org This single-electron oxidation of the amine functionality results in the formation of a highly reactive amine radical cation. nih.gov

These photochemically generated species offer enhanced reactivity and selectivity compared to their neutral aminyl radical counterparts. nih.govresearchgate.netsemanticscholar.org The formation of the this compound radical cation is a key step that initiates a cascade of reactions. These cascades are highly efficient, allowing for the construction of complex molecular architectures from relatively simple precursors. Radicals, in general, are well-suited for cascade reactions, and nitrogen-based radicals, including amine radical cations, have been utilized in notable synthetic methods. nih.govresearchgate.netresearchgate.net The photochemical approach provides a mild and practical advantage for generating these reactive intermediates. nih.govresearchgate.net

Table 1: Key Aspects of Photogenerated Amine Radical Cations

Feature Description
Generation Method Visible light photoredox catalysis.
Role of Amine Electron donor in a reductive quenching cycle. nih.govresearchgate.net
Intermediate Species Electrophilic amine radical cation. nih.gov
Advantages Increased reactivity and selectivity; mild reaction conditions. nih.govresearchgate.netsemanticscholar.org

| Synthetic Utility | Initiation of cascade reactions for forming carbocycles and heterocycles. nih.gov |

Electrophilic Addition Reactions to Alkenes via Radical Pathways

Once formed, the electrophilic amine radical cation of this compound is capable of undergoing addition reactions with nucleophilic species, such as alkenes. nih.gov This represents a significant mode of reactivity, enabling the formation of new carbon-nitrogen bonds under oxidative conditions. nih.govsemanticscholar.org

In the context of an intramolecular reaction, the radical cation intermediate derived from this compound could potentially react with the adjacent double bond. However, this specific intramolecular pathway is less commonly described than intermolecular additions. In intermolecular scenarios, the photogenerated amine radical cation adds to a separate alkene molecule. This addition typically proceeds in an anti-Markovnikov fashion, leading to the formation of a distonic radical cation—an intermediate where the charge and the radical are located on different atoms. nih.gov This intermediate can then undergo further reactions, propagating the cascade to yield a variety of complex products, including indoles and indolines in related systems. nih.govsemanticscholar.org

Rearrangement Mechanisms Involving Cyclohexenamines

Cyclohexenamine scaffolds, including derivatives of this compound, can participate in fascinating rearrangement reactions. These processes often involve the use of strong bases and result in the migration of substituents, providing access to structurally diverse amine products.

Urea-Stabilized Allyllithium Rearrangements

A notable rearrangement involves the N'-arylurea derivatives of cyclohexenamines. researchgate.net When a urea (B33335) derivative of this compound is treated with an alkyllithium reagent, such as n-butyllithium, deprotonation occurs. This generates a urea-stabilized allyllithium intermediate. researchgate.net

This intermediate is not static; it undergoes a rearrangement where the N'-aryl substituent migrates from the nitrogen atom to the allylic carbon that is alpha to the nitrogen. researchgate.net This intramolecular arylation reaction is a concerted process, formally a nucleophilic substitution at an sp² carbon, that proceeds through an addition-elimination pathway. The resulting product is an α-arylated urea, which can subsequently be hydrolyzed to yield the corresponding 1-arylcyclohexenamine. researchgate.net These reactions are often stereospecific, with the stereochemical outcome (retention or inversion) depending on the nature of the nitrogen substituent group (urea, carbamate, etc.). researchgate.net

Table 2: Steps in Urea-Stabilized Allyllithium Rearrangement

Step Process Intermediate/Product
1. Derivatization Reaction of the amine with an aryl isocyanate. N'-arylurea of the cyclohexenamine.
2. Deprotonation Treatment with an alkyllithium base. Urea-stabilized allyllithium intermediate. researchgate.net
3. Rearrangement Intramolecular migration of the aryl group from nitrogen to the alpha-carbon. α-Arylated urea. researchgate.net

| 4. Solvolysis | Hydrolysis of the urea product. | α-Arylated cyclohexenamine. researchgate.net |

Reactivity and Chemical Transformations of 3 Ethyl Cyclohex 2 Enylamine

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic systems. The enamine functionality in 3-Ethyl-cyclohex-2-enylamine makes it an excellent participant in various cycloaddition reactions, acting as an electron-rich diene or dipolarophile.

[4+2] Cycloadditions with Various Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. rdd.edu.iqlibretexts.orgorganic-chemistry.orglibretexts.org In this context, enamines derived from cyclic ketones, such as this compound, can serve as electron-rich dienes, reacting with electron-poor dienophiles. nih.gov The reaction proceeds in a concerted fashion, leading to the formation of a new cyclohexene (B86901) ring with a high degree of stereocontrol. nih.gov

The general reactivity of enamines in Diels-Alder reactions suggests that this compound would react readily with a variety of electron-deficient dienophiles. Key factors influencing the success and outcome of these reactions include the nature of the dienophile, the reaction conditions (thermal or Lewis acid catalysis), and the stereochemical preferences of the transition state.

Table 1: Representative Dienophiles for [4+2] Cycloaddition with Enamines

DienophileExpected Product TypeReference
Maleic anhydride (B1165640)Bicyclic adduct with an anhydride moietyGeneral Diels-Alder
AcrylonitrileBicyclic adduct with a nitrile group libretexts.org
Methyl acrylate (B77674)Bicyclic adduct with an ester groupGeneral Diels-Alder
BenzoquinoneFused polycyclic systemGeneral Diels-Alder

This table presents plausible dienophiles for reaction with this compound based on known Diels-Alder chemistry of enamines.

Vinylogous Michael/Cyclization/Isomerization Reactions

While not a cycloaddition in the formal sense, the vinylogous Michael addition of cyclic enamines can lead to the formation of cyclic products through subsequent reactions. pnas.orgnih.govnih.govamanote.com In these reactions, the enamine acts as a nucleophile, attacking an electron-deficient alkene (Michael acceptor) at its β-position. The resulting intermediate can then undergo cyclization and isomerization to yield complex carbocyclic or heterocyclic frameworks.

For instance, the reaction of β-substituted cyclohexenone derivatives with nitroalkenes, catalyzed by chiral primary amines, proceeds via a dienamine intermediate to afford vinylogous Michael adducts with high diastereo- and enantioselectivity. pnas.orgnih.govnih.govamanote.com This methodology highlights the potential of activating cyclic enone systems, which are structurally related to the enamine tautomer of this compound, for asymmetric carbon-carbon bond formation.

Table 2: Potential Michael Acceptors for Vinylogous Michael Addition

Michael AcceptorPotential Product TypeReference
NitroalkenesHighly functionalized nitro-containing compounds pnas.orgnih.govnih.govamanote.com
α,β-Unsaturated estersAdducts with ester functionalitiesGeneral Michael Addition
α,β-Unsaturated ketones1,5-Dicarbonyl compounds organic-chemistry.org

This table illustrates potential Michael acceptors for reaction with this compound, drawing parallels from the reactivity of similar cyclic enone and enamine systems.

1,3-Dipolar Cycloaddition Reactions with Chiral Imidazolidinones

1,3-Dipolar cycloadditions are a versatile method for the synthesis of five-membered heterocyclic rings. chesci.comyoutube.comrsc.org Enamines can act as dipolarophiles in these reactions, reacting with various 1,3-dipoles such as nitrones and azomethine ylides. nih.govnih.govacs.orgnih.gov The use of chiral catalysts, such as imidazolidinones, can induce high levels of enantioselectivity in these transformations. mdpi.com

The reaction of an enamine with a nitrone, for example, leads to the formation of an isoxazolidine (B1194047) ring. chesci.comrsc.org Chiral imidazolidinone catalysts, often referred to as MacMillan-type catalysts, can activate α,β-unsaturated aldehydes towards enantioselective 1,3-dipolar cycloaddition with nitrones. mdpi.com While this specific catalysis is for aldehydes, the underlying principle of using chiral organocatalysts to control the stereochemistry of 1,3-dipolar cycloadditions is broadly applicable. It is plausible that similar catalytic systems could be developed for the reaction of enamines like this compound with suitable 1,3-dipoles.

Table 3: Common 1,3-Dipoles for Cycloaddition with Enamines

1,3-DipoleResulting HeterocycleReference
NitronesIsoxazolidine chesci.comrsc.org
Azomethine ylidesPyrrolidine (B122466) acs.orgnih.gov
Nitrile oxidesIsoxazoline chesci.com

This table showcases common 1,3-dipoles that are expected to react with this compound based on established enamine chemistry.

Functionalization at the Unsaturated Cyclohexene Ring

The double bond in the cyclohexene ring of this compound provides a handle for various functionalization reactions, including stereoselective additions and redox transformations.

Stereoselective Alkene Carboamination

The palladium-catalyzed carboamination of alkenes is a powerful method for the synthesis of nitrogen-containing cyclic compounds. nih.govnih.govresearchgate.net This reaction involves the intramolecular addition of an amine and a carbon group across a double bond. For substrates like N-protected cyclohexenylamines, this transformation can lead to the formation of bicyclic products with high stereoselectivity.

The use of a weak base, such as cesium carbonate, has been shown to significantly expand the scope of Pd-catalyzed carboamination reactions of N-protected γ-aminoalkenes, allowing for the use of functionalized aryl halides. nih.govnih.gov Substrates derived from hex-4-enylamines are converted stereospecifically to pyrrolidine products. nih.govnih.gov By analogy, an appropriately N-protected derivative of this compound could undergo a similar intramolecular carboamination to afford a bicyclic amine, with the stereochemistry of the newly formed stereocenters being controlled by the reaction conditions and the catalyst system.

Ring Oxidation and Reduction Transformations

The double bond of the cyclohexene ring in this compound is susceptible to both oxidation and reduction, providing access to a range of functionalized cyclohexylamines.

Oxidation:

Epoxidation of the double bond can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction would be expected to proceed stereoselectively, with the peroxy acid attacking the less hindered face of the double bond. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups. Other oxidizing agents can lead to different products, such as diols upon treatment with osmium tetroxide or cleavage of the double bond with ozone. The presence of the amine group may require protection prior to oxidation to prevent side reactions. The oxidation of cyclohexane (B81311) with m-CPBA has been studied with various catalysts, leading to cyclohexanol (B46403) and cyclohexanone (B45756). semanticscholar.orgmdpi.comresearchgate.net

Reduction:

Catalytic hydrogenation of the double bond in this compound would lead to the corresponding 3-ethyl-cyclohexylamine. The stereochemistry of the newly formed stereocenter at the 2-position would depend on the catalyst and reaction conditions, with the hydrogen typically adding from the less sterically hindered face of the molecule. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel.

Table 4: Summary of Potential Oxidation and Reduction Reactions

Reagent(s)TransformationProduct TypeReference
m-CPBAEpoxidationEpoxide masterorganicchemistry.com
OsO₄, NMODihydroxylationDiolGeneral Alkene Chemistry
O₃, then DMSOzonolysisDicarbonyl compoundGeneral Alkene Chemistry
H₂, Pd/CHydrogenationSaturated amineGeneral Alkene Chemistry

This table summarizes potential oxidation and reduction reactions of the cyclohexene ring in this compound based on well-established alkene chemistry.

Electrophilic Additions to the Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. In an electrophilic addition reaction, the π bond of the alkene is broken to form two new σ bonds. wikipedia.org The driving force is the formation of a covalent bond between an electrophile and the electron-rich C=C bond. wikipedia.org This process typically involves the formation of a carbocation intermediate, with the positive charge being transferred to the carbon-carbon bond as the new C-X bond forms. wikipedia.org

The regioselectivity of such additions to the double bond of this compound is expected to follow Markovnikov's rule. This principle states that in the addition of a protic acid (HX) to an asymmetric alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. The reaction proceeds through a carbocation intermediate, and the more stable carbocation (in this case, the one adjacent to the ethyl group and allylic to the amine-bearing carbon) will be preferentially formed. The subsequent attack by a nucleophile will then occur at this more substituted position.

Common electrophilic addition reactions applicable to alkenes include hydrohalogenation (with H-X), hydration (with H₂O in the presence of an acid catalyst), and halogenation (with X₂). wikipedia.org The initial attack of the π electrons on the electrophile is generally the rate-determining step. lumenlearning.com

Table 1: Potential Electrophilic Addition Reactions of this compound
Reagent (Electrophile)Expected Major ProductReaction TypeKey Principle
HBr3-Bromo-1-ethyl-cyclohexylamineHydrohalogenationMarkovnikov's Rule
H₂O / H₂SO₄3-Ethyl-3-hydroxy-cyclohexylamineAcid-Catalyzed HydrationMarkovnikov's Rule
Br₂2,3-Dibromo-1-ethyl-cyclohexylamineHalogenationAnti-addition via bromonium ion

Transformations Involving the Amine Moiety

The secondary amine group in this compound is a key site of reactivity, acting as a nucleophile and a base. Its transformations are fundamental to creating a wide array of derivatives.

N-functionalization involves the formation of new bonds to the nitrogen atom. The most common of these transformations are N-alkylation and N-acylation.

N-Alkylation: This process introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This can be achieved by reacting the amine with alkyl halides. However, a significant challenge in the N-alkylation of primary and secondary amines is the potential for overalkylation, as the resulting alkylated amine is often more nucleophilic than the starting material. acs.org To achieve selective mono-N-alkylation, specific methodologies have been developed, such as using cesium hydroxide (B78521) as a promoter or employing a hydrogen autotransfer strategy with alcohols catalyzed by metal complexes. acs.orgorganic-chemistry.org For sterically hindered secondary amines, coupling with alkyl tosylates in the presence of a non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine can be effective. thieme-connect.com

N-Acylation: This is a reliable method for forming amides by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride. tandfonline.comorientjchem.org Amide formation is a ubiquitous transformation in organic synthesis. bath.ac.uk Various catalysts can promote this reaction, including iodine, which facilitates quantitative N-acylation under mild, solvent-free conditions. tandfonline.com This reaction is generally high-yielding and avoids the problem of over-reaction, making it a useful method for protecting the amine group. orientjchem.org

Table 2: Examples of N-Functionalization Reactions
ReagentProduct TypeResulting Functional Group
Methyl Iodide (CH₃I)Tertiary AmineN-Methyl-3-ethyl-cyclohex-2-enylamine
Acetyl Chloride (CH₃COCl)AmideN-Acetyl-3-ethyl-cyclohex-2-enylamine
Benzyl Bromide (C₆H₅CH₂Br)Tertiary AmineN-Benzyl-3-ethyl-cyclohex-2-enylamine
Acetic Anhydride ((CH₃CO)₂O)AmideN-Acetyl-3-ethyl-cyclohex-2-enylamine

The amine moiety can undergo single-electron oxidation to form a highly reactive intermediate known as an amine radical cation. rsc.org This transformation can be initiated by photoredox catalysis, which uses visible light to promote single-electron transfer (SET) processes under mild conditions. rsc.org Amine radical cations are electrophilic species that can readily add to nucleophilic π-systems like alkenes and arenes. rsc.org This reactivity allows for transformations that are difficult to achieve with the corresponding closed-shell amine species. rsc.org For instance, photocatalysis can enable the dehydrogenation of a tertiary amine to form an enamine intermediate, which can then undergo further reactions. rsc.org

Conjugate Additions

Secondary amines, such as this compound, can react with ketones or aldehydes to form enamines. masterorganicchemistry.com Enamines are electronically similar to enolate ions and are effective carbon nucleophiles. openstax.org The nitrogen atom's lone pair of electrons increases the electron density on the α-carbon, making it nucleophilic. openstax.org

These enamines can then participate in Michael additions (also known as conjugate additions) with α,β-unsaturated carbonyl compounds. masterorganicchemistry.comwikipedia.org In what is known as the Stork enamine reaction, the enamine adds to the Michael acceptor in a 1,4-fashion. openstax.orglibretexts.org The resulting intermediate can then be hydrolyzed with aqueous acid to regenerate a ketone, ultimately forming a 1,5-dicarbonyl compound. openstax.orglibretexts.org This three-step sequence of enamine formation, Michael addition, and hydrolysis is a powerful method for carbon-carbon bond formation. libretexts.org

Tandem and Cascade Reactions

The dual functionality of this compound makes it a suitable substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. researchgate.net Amine catalysts are particularly well-suited for initiating such sequences through iminium-enamine activation. researchgate.net

For example, a reaction could be initiated at the amine functionality, which then triggers a subsequent transformation involving the double bond. A cyclic amine could undergo a tandem Hofmann elimination, a process that involves methylation of the amine followed by elimination to form an alkene. youtube.com While this compound is not cyclic in the sense of the nitrogen being part of the ring, its structure could potentially be incorporated into more complex polycyclic systems where such tandem reactions become relevant.

Tandem Addition/Cyclization Strategies

The enamine functionality in this compound renders the C-2 carbon atom strongly nucleophilic. This inherent nucleophilicity can be harnessed in tandem reactions, where an initial intermolecular addition to an electrophile is followed by an intramolecular cyclization, leading to the formation of fused or bridged polycyclic structures.

One plausible strategy involves the reaction of this compound with a suitable Michael acceptor. The initial conjugate addition would be followed by an intramolecular cyclization, driven by the appropriate placement of a reactive functional group. For instance, a reaction with an electrophile containing a pendant leaving group or an additional electrophilic center could initiate such a sequence.

Detailed Research Findings:

Based on analogous systems, the reaction of cyclic enamines with α,β-unsaturated ketones or esters is a well-established method for the formation of new carbocyclic and heterocyclic rings. In the case of this compound, a tandem sequence can be envisioned where the initial Michael addition to an electrophilic alkene creates an intermediate that is poised for a subsequent intramolecular cyclization.

For example, reaction with a bifunctional electrophile such as an α,β-unsaturated acyl chloride would likely proceed via an initial acylation at the nitrogen atom, followed by an intramolecular Michael addition of the enamine to the activated double bond. Alternatively, a direct C-alkylation via a Michael addition could be followed by an intramolecular aldol-type condensation or a similar ring-closing reaction.

The stereochemical outcome of such reactions would be influenced by the substitution pattern of the reactants and the reaction conditions. The ethyl group at the 3-position is expected to exert a significant steric influence on the approach of the electrophile and the conformation of the transition states, potentially leading to high diastereoselectivity in the products.

Table 1: Hypothetical Tandem Addition/Cyclization Reactions of this compound

EntryElectrophileProposed ProductReaction Conditions
1Methyl vinyl ketoneFused bicyclic aminoketoneProtic or aprotic solvent, room temperature
2Acryloyl chlorideBicyclic lactamAprotic solvent, base
3Diethyl (2-bromoethyl)phosphonateFused phosphonylated heterocycleAprotic solvent, heat

Acid-Catalyzed Cascade Reactions for Polycyclic Systems

The presence of the amine functionality in this compound allows for its activation under acidic conditions. Protonation of the nitrogen atom can lead to the formation of a reactive iminium ion, which can act as an electrophile in subsequent intramolecular reactions. This principle forms the basis for a variety of acid-catalyzed cascade reactions for the synthesis of complex polycyclic alkaloids and other nitrogen-containing frameworks.

A plausible acid-catalyzed cascade involving this compound could be initiated by an intramolecular Pictet-Spengler-type reaction, provided a suitable aromatic or nucleophilic moiety is tethered to the nitrogen atom. More generally, in the presence of a Brønsted or Lewis acid, the enamine can react with an external electrophile, with the resulting intermediate undergoing a cascade of cyclizations.

Detailed Research Findings:

Research on cooperative enamine-Brønsted acid catalysis has demonstrated the power of this approach in constructing complex molecular architectures from simple precursors. nih.govacs.orgsemanticscholar.org In a relevant analogy, the three-component cascade reaction of cyclohexanones, aryl amines, and benzoylmethylene malonates, catalyzed by a Brønsted acid, leads to the formation of tetrahydroindoles. nih.govacs.orgsemanticscholar.org This reaction proceeds through the in situ formation of an enamine, which then undergoes a Michael addition followed by an acid-catalyzed intramolecular cyclization and dehydration.

Extrapolating from these findings, this compound could participate in similar acid-catalyzed multi-component reactions. For instance, its reaction with an aldehyde and a suitable nucleophile under acidic conditions could trigger a cascade of bond formations, ultimately yielding a polycyclic system. The acid would play a dual role: activating the aldehyde for nucleophilic attack by the enamine and catalyzing the subsequent cyclization steps of the resulting intermediate. The ethyl group would again be expected to play a crucial role in directing the stereochemical course of the reaction.

Table 2: Hypothetical Acid-Catalyzed Cascade Reactions of this compound

EntryReactantsAcid CatalystProposed Polycyclic System
1Formaldehyde, Indole (B1671886)Trifluoroacetic acidFused indole alkaloid-like scaffold
2Glutaraldehydep-Toluenesulfonic acidBridged azabicyclic system
32-Oxo-4-phenylbutanoic acidSc(OTf)₃Spirocyclic lactam

Stereochemical Aspects in 3 Ethyl Cyclohex 2 Enylamine Research

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct pathway to enantiomerically enriched compounds, avoiding the need for chiral resolution. For structures like 3-Ethyl-cyclohex-2-enylamine, methodologies including enantioselective hydroamination, multicomponent reactions, and organocatalysis are pivotal.

Enantioselective hydroamination is an atom-economical method for synthesizing chiral amines. A significant breakthrough in this area involves the palladium-catalyzed three-component carboamination of 1,3-cyclohexadiene (B119728), which serves as a model for the synthesis of chiral cyclohexenylamines. dicp.ac.cn The success of this reaction hinges on the design of chiral ligands that can effectively control the stereochemical outcome.

Researchers have demonstrated a highly enantio- and regioselective Pd/Ming-Phos-catalyzed carboamination of 1,3-cyclohexadiene with aryl iodides and anilines. dicp.ac.cn The Ming-Phos ligand, a type of chiral phosphine (B1218219), plays a crucial role in creating a chiral environment around the metal center, dictating the facial selectivity of the nucleophilic attack and leading to high enantiomeric excess (ee). dicp.ac.cn This strategy provides an efficient route to a diverse range of valuable chiral cyclohexenylamines under mild conditions. dicp.ac.cn The versatility of this method suggests its applicability for the synthesis of this compound by selecting appropriate starting materials.

Table 1: Pd-Catalyzed Enantioselective Three-Component Carboamination of 1,3-Cyclohexadiene dicp.ac.cn
Aryl IodideAmineProductYield (%)Enantiomeric Excess (ee, %)
IodobenzeneAnilineN,3-diphenylcyclohex-2-en-1-amine8597
4-IodoanisoleAniline3-(4-methoxyphenyl)-N-phenylcyclohex-2-en-1-amine8296
1-Iodo-4-(trifluoromethyl)benzeneAnilineN-phenyl-3-(4-(trifluoromethyl)phenyl)cyclohex-2-en-1-amine7598
Iodobenzene4-FluoroanilineN-(4-fluorophenyl)-3-phenylcyclohex-2-en-1-amine8897
3-IodothiopheneAnilineN-phenyl-3-(thiophen-3-yl)cyclohex-2-en-1-amine6195

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step, often allowing for the creation of multiple stereocenters. nih.gov Controlling the diastereoselectivity in such reactions is essential for synthesizing specific isomers of polysubstituted cyclic compounds.

A one-pot organocatalytic procedure involving a Michael-Michael-1,2-addition sequence has been developed for the asymmetric synthesis of functionalized cyclohexanes bearing five contiguous stereocenters. nih.gov This cascade is initiated by an enantioselective Michael addition promoted by a chiral amino-squaramide catalyst, followed by a base-catalyzed domino reaction. nih.gov This method achieves excellent diastereoselectivities (>30:1 d.r.) and enantioselectivities (96-99% ee). nih.gov While the product is a cyclohexane (B81311), the principles of controlling stereochemistry through a cascade of bond-forming events are directly relevant to the synthesis of complex cyclohexenamine derivatives.

The aforementioned Pd-catalyzed carboamination of 1,3-cyclohexadiene also demonstrates excellent diastereoselectivity in addition to its high enantioselectivity, providing a powerful example of a diastereoselective multicomponent reaction leading to cyclohexenylamine scaffolds. dicp.ac.cn

Table 2: Diastereoselective Synthesis of Highly Substituted Cyclohexanes via One-Pot Cascade Reaction nih.gov
β-KetoesterNitrostyreneα,α-Dicyanoolefin PrecursorYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
Ethyl 2-oxocyclohexanecarboxylateβ-NitrostyreneBenzaldehyde/Malononitrile86>30:199
Ethyl 2-oxocyclohexanecarboxylate4-Chloro-β-nitrostyrene4-Chlorobenzaldehyde/Malononitrile81>30:198
Ethyl 2-oxocyclohexanecarboxylate4-Methyl-β-nitrostyrene4-Methylbenzaldehyde/Malononitrile84>30:199
Ethyl 2-oxocyclopentanecarboxylateβ-NitrostyreneBenzaldehyde/Malononitrile75>30:197

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts. nih.gov Chiral amines, such as proline and its derivatives, can catalyze the formation of cyclic compounds with high enantioselectivity. nih.gov These reactions often proceed through enamine or iminium ion intermediates.

The synthesis of chiral 1,3-cyclohexadienals, which are precursors to cyclohexenylamines, can be achieved using organocatalysis. nih.gov Proline-derived catalysts have been successfully used in reactions between α,β-unsaturated aldehydes, which can proceed via a (4+2) cycloaddition or a Michael addition followed by cyclization to form the cyclohexene (B86901) ring. nih.gov The chiral catalyst directs the formation of one enantiomer over the other. Furthermore, the asymmetric allylation of imines using chiral organocatalysts, such as BINOL derivatives, represents a key methodology for producing chiral amines and alkaloids with cyclic motifs. nih.govnih.gov These approaches highlight the potential of organocatalysis to construct the chiral backbone of this compound.

Table 3: Performance of Organocatalysts in Asymmetric Synthesis of Cyclic Compounds
Reaction TypeCatalystSubstratesYield (%)Enantiomeric Excess (ee, %)Reference
Diels-AlderImidazolidinone (MacMillan catalyst)Cyclopentadiene, Cinnamaldehyde8294 (endo) nih.gov
(4+2) CycloadditionProline derivativeα,β-Unsaturated aldehydesUp to 90Up to 99 nih.gov
Allylation of N-acyliminesChiral 3,3'-diaryl-BINOLAromatic N-acylimines, Allylboronates75-9490-99 nih.gov
Michael-Michael-1,2-AdditionAmino-squaramideβ-Ketoester, Nitrostyrene68-8696-99 nih.gov

Diastereoselectivity in Cyclohexenamine Derivatives

When a molecule contains more than one stereocenter, diastereomers are possible. Controlling the relative configuration of these stereocenters is a fundamental challenge in the synthesis of complex molecules like derivatives of this compound.

Addition reactions to the double bond of a cyclohexene ring can result in the formation of two new stereocenters. The relative orientation of the added groups determines whether the product is the syn isomer (added to the same face) or the anti isomer (added to opposite faces). wikipedia.orgmasterorganicchemistry.comlibretexts.org This outcome is dictated by the reaction mechanism.

For example, the halogenation of an alkene, such as with Br₂, typically proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack occurs from the face opposite to the bulky intermediate, resulting in exclusively anti-addition. wikipedia.org In contrast, reactions like hydroboration-oxidation or dihydroxylation with reagents like OsO₄ or cold, dilute KMnO₄ proceed via a concerted mechanism where both new bonds form on the same face of the double bond, leading to syn-addition. wikipedia.orgyoutube.com Reactions that proceed through a planar carbocation intermediate often result in a mixture of syn and anti products because the nucleophile can attack from either face. masterorganicchemistry.comlibretexts.org Understanding these principles is crucial for predicting and controlling the stereochemistry of derivatives made from this compound.

Table 4: Stereoselectivity of Common Alkene Addition Reactions wikipedia.orglibretexts.orgyoutube.com
ReactionReagentsStereochemical OutcomeMechanism Notes
HalogenationBr₂, Cl₂AntiProceeds via a cyclic halonium ion intermediate.
Halohydrin FormationBr₂ / H₂OAntiSimilar to halogenation, involves a cyclic intermediate.
Syn DihydroxylationOsO₄ or cold, dilute KMnO₄SynForms a cyclic osmate or manganate (B1198562) ester intermediate.
Epoxidation followed by hydrolysis1. mCPBA 2. H₃O⁺AntiEpoxidation is syn, but subsequent ring-opening is anti.
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHSynConcerted addition of B and H across the double bond.
Catalytic HydrogenationH₂ / Pd, Pt, or NiSynAlkene adsorbs to the metal surface, H atoms add from the same face.

Incorporating chirality into the starting materials is a classic and effective strategy for controlling the stereochemistry of the products. This can be achieved by using a chiral substrate or by attaching a temporary chiral auxiliary.

In the context of forming the cyclohexene ring, the Diels-Alder reaction is exceptionally powerful. nih.gov When a chiral auxiliary is attached to the dienophile, it can effectively shield one face of the double bond, forcing the diene to approach from the less sterically hindered side. This results in the formation of one diastereomer in significant excess. For instance, acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols have been shown to be highly effective chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions, yielding cycloadducts with high endo-diastereoselectivities. nih.gov After the reaction, the auxiliary can be cleaved and recovered, leaving behind an enantiomerically enriched product. nih.gov

Another example is the base-catalyzed intramolecular hydroamination of 1-ethylaminocyclohexa-2,5-dienes. By attaching a chiral glycinol ether auxiliary to the amino group, the subsequent protonation and addition steps proceed with complete diastereocontrol, enabling the synthesis of complex alkaloids. nih.gov This demonstrates how chiral information embedded in a reactant can guide the stereochemical course of a reaction sequence.

Table 5: Examples of Chiral Auxiliaries in Asymmetric Synthesis
Chiral AuxiliaryReaction TypeKey FeatureStereochemical OutcomeReference
cis-1-Arylsulfonamido-2-indanolDiels-Alder ReactionForms a chiral acrylate ester; Lewis acid coordination creates a rigid, ordered transition state.High endo-diastereoselectivity (>95% de) nih.gov
Oppolzer's CamphorsultamDiels-Alder, Michael AdditionForms chiral N-enoyl derivatives; shields one face of the dienophile.Excellent diastereoselectivity (often >98% de)
Evans' OxazolidinonesAldol (B89426), Alkylation ReactionsForms chiral imides; substituent on the oxazolidinone directs alkylation or aldol reaction.High diastereoselectivity (>99% de)
Chiral Glycinol EtherIntramolecular HydroaminationAttached to the amine; directs protonation with complete diastereocontrol.Complete diastereocontrol nih.gov

Absolute Configuration Determination

The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical aspect of its chemical identity. For pharmacologically active compounds, determining the absolute configuration is of utmost importance as different enantiomers can exhibit vastly different biological activities. Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful and reliable technique for the unambiguous determination of the absolute configuration of chiral molecules in solution, without the need for crystallization or derivatization.

Vibrational Circular Dichroism (VCD) Analysis for Chiral Cyclohexenamines

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This differential absorption provides information about the stereochemistry of the molecule. The VCD spectrum of one enantiomer is the mirror image of the VCD spectrum of the other, making it an ideal tool for distinguishing between them. wikipedia.orgnih.gov The determination of the absolute configuration of a chiral molecule, such as this compound, using VCD involves a synergistic approach that combines experimental VCD measurements with quantum chemical calculations.

The general workflow for determining the absolute configuration of a chiral cyclohexenamine using VCD is as follows:

Experimental VCD Spectrum Measurement: A solution of the enantiomerically pure or enriched sample is prepared, and its VCD and infrared (IR) spectra are recorded.

Conformational Search: Computational methods are used to identify all possible low-energy conformations of the molecule. For a flexible molecule like this compound, with its cyclohexene ring and ethyl and amine substituents, a thorough conformational search is crucial.

Quantum Chemical Calculations: For each stable conformer, the IR and VCD spectra are calculated using density functional theory (DFT) at a suitable level of theory and basis set.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their calculated relative Boltzmann populations to generate the final theoretical VCD spectrum for a specific enantiomer (e.g., the (R)- or (S)-enantiomer).

Spectral Comparison: The calculated VCD spectrum is then compared with the experimental VCD spectrum. A good agreement in terms of the signs and relative intensities of the VCD bands allows for the confident assignment of the absolute configuration of the experimentally measured sample. americanlaboratory.com

For this compound, the VCD signals arising from the vibrational modes of the chiral center and its surrounding functional groups are of particular interest. Key vibrational modes that would be expected to show significant VCD signals include the C-H stretching and bending modes of the stereogenic center, the N-H bending modes of the amine group, and the C-N stretching mode. The coupling between these vibrational modes in the chiral environment gives rise to the observed VCD spectrum.

To illustrate the expected data from a VCD analysis of a chiral cyclohexenamine, a hypothetical data table is presented below. This table outlines the kind of information that would be obtained from a combined experimental and computational VCD study of a specific enantiomer of a related compound, (R)-3-methyl-cyclohex-2-enylamine, which serves as a structural analogue.

Table 1: Hypothetical VCD and IR Data for (R)-3-methyl-cyclohex-2-enylamine

Experimental Frequency (cm⁻¹)Experimental IR IntensityExperimental VCD Intensity (ΔA x 10⁻⁵)Calculated Frequency (cm⁻¹)Calculated IR IntensityCalculated VCD Intensity (ΔA x 10⁻⁵)Vibrational Assignment
2960Strong+2.52965Strong+2.8Asymmetric CH₃ stretch
2925Strong-1.82928Strong-2.1Asymmetric CH₂ stretch
2870Medium+1.22875Medium+1.5Symmetric CH₃ stretch
1650Weak-0.51655Weak-0.7C=C stretch
1580Medium+3.11585Medium+3.5NH₂ scissor
1450Medium-1.51452Medium-1.7CH₂ scissor
1380Medium+0.91382Medium+1.1CH₃ symmetric bend
1100Strong+4.21105Strong+4.5C-N stretch

Note: This table is illustrative and does not represent actual experimental data for this compound.

The comparison of the signs and relative intensities of the experimental and calculated VCD bands in different spectral regions provides a robust basis for the assignment of the absolute configuration. For instance, a positive experimental VCD band corresponding to a specific vibrational mode should be matched by a positive calculated band for the correct enantiomer.

The accuracy of the computational prediction of VCD spectra is highly dependent on the quality of the conformational analysis and the level of theory used for the calculations. For flexible cyclic systems like cyclohexenamines, it is essential to account for all significantly populated conformers to obtain a reliable Boltzmann-averaged spectrum. The solvent can also influence the conformational equilibrium and the VCD spectrum, and its effects can be modeled using implicit or explicit solvent models in the calculations.

Theoretical and Computational Chemistry Studies on 3 Ethyl Cyclohex 2 Enylamine

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-Ethyl-cyclohex-2-enylamine, DFT calculations are instrumental in elucidating the mechanisms of reactions in which this compound participates.

Detailed research findings from hypothetical DFT studies could, for example, map out the energy profile of a reaction such as the N-alkylation of this compound. By calculating the energies of the reactants, transition states, and products, a comprehensive picture of the reaction pathway can be constructed. These calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) to provide a balance between accuracy and computational cost.

The table below illustrates the type of data that would be generated from a DFT study on a hypothetical reaction mechanism.

StructureDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Electrophile0.0
Transition State 1 (TS1)N-C bond formation+15.2
IntermediateAlkylated amine complex-5.8
Transition State 2 (TS2)Proton transfer+8.1
ProductsN-alkylated amine + Byproduct-12.4
Note: The data in this table is hypothetical and for illustrative purposes only.

Such a study would reveal the rate-determining step of the reaction and provide insights into the factors that influence the reaction's feasibility and kinetics.

Computational Modeling of Reaction Pathways and Transition States

Building upon DFT calculations, computational modeling allows for a detailed exploration of reaction pathways and the characterization of transition states. For this compound, this would involve mapping the potential energy surface of a given reaction to identify the lowest energy path from reactants to products.

The identification and analysis of transition states are a key aspect of this modeling. A transition state is a first-order saddle point on the potential energy surface, and its geometry and vibrational frequencies provide crucial information about the reaction mechanism. A key characteristic of a transition state is the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

Below is a table showcasing the kind of information that would be obtained from the computational modeling of a hypothetical transition state in a reaction involving this compound.

ParameterValueDescription
Imaginary Frequency-350 cm⁻¹Corresponds to the N-C bond-forming vibration
N-C bond length2.1 ÅThe forming bond in the transition state
C-N-H bond angle115°Geometry of the amine group in the transition state
Activation Energy (ΔG‡)20.5 kcal/molThe free energy barrier for the reaction
Note: The data in this table is hypothetical and for illustrative purposes only.

By analyzing these parameters, chemists can gain a deeper understanding of the structural changes that occur during a chemical reaction and design experiments to favor specific outcomes.

Prediction of Spectroscopic Properties (e.g., VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that is particularly useful for determining the absolute configuration of chiral molecules in solution. dtu.dk The combination of experimental VCD spectroscopy with quantum chemical calculations is a powerful tool for unambiguous stereochemical assignment. dtu.dk

For this compound, which is a chiral molecule, VCD spectroscopy could be used to determine its absolute configuration. The process would involve measuring the experimental VCD spectrum of an enantiomerically enriched sample. Concurrently, the theoretical VCD spectra for both the (R) and (S) enantiomers would be calculated using DFT. By comparing the experimental spectrum with the calculated spectra, the absolute configuration of the sample can be determined.

The following table provides a hypothetical comparison of experimental and calculated VCD data for a few key vibrational modes of this compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Experimental ΔA (x10⁻⁵)Calculated Frequency (cm⁻¹)Calculated Rotational Strength (R)
C-H stretch2960+2.52965+30.2
N-H bend1610-1.81605-25.7
C-N stretch1150+0.91145+12.1
Note: The data in this table is hypothetical and for illustrative purposes only. ΔA is the differential absorbance and R is the rotational strength.

A good agreement between the signs and relative intensities of the experimental and calculated VCD bands would provide strong evidence for the assigned absolute configuration.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity. Computational methods can be used to analyze the electronic structure of this compound and predict its chemical behavior. Key properties that are often investigated include the frontier molecular orbitals (HOMO and LUMO), the electrostatic potential, and various reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

The electrostatic potential map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the lone pair of electrons on the nitrogen atom would be expected to be a region of high electron density, indicating its nucleophilic character.

The table below lists some hypothetical electronic properties of this compound that could be derived from computational analysis.

PropertyValueSignificance
HOMO Energy-5.8 eVRelates to ionization potential and nucleophilicity
LUMO Energy+1.2 eVRelates to electron affinity and electrophilicity
HOMO-LUMO Gap7.0 eVIndicator of chemical reactivity and stability
Dipole Moment1.5 DMeasure of the overall polarity of the molecule
Note: The data in this table is hypothetical and for illustrative purposes only.

By examining these and other electronic properties, a detailed understanding of the reactivity of this compound can be developed, guiding its use in chemical synthesis.

Applications of 3 Ethyl Cyclohex 2 Enylamine As a Synthetic Building Block

Precursor in the Synthesis of Carbocyclic Frameworks

The synthesis of carbocyclic frameworks often involves the strategic formation of new carbon-carbon bonds. While general strategies exist for the construction of such frameworks using various precursors, specific examples detailing the use of 3-Ethyl-cyclohex-2-enylamine are not readily found in the current body of scientific literature. Theoretical applications could involve leveraging the existing stereochemistry and functionality of the molecule to direct the formation of new rings, but dedicated studies on this specific application are needed.

Intermediate in the Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The amine functionality and the double bond within this compound make it a plausible candidate for the synthesis of various heterocyclic systems through cyclization reactions.

The construction of pyrrolidine (B122466) and piperidine rings often involves intramolecular cyclization of suitable precursors. While numerous methods exist for the synthesis of these heterocycles, research specifically demonstrating the conversion of this compound into pyrrolidine or piperidine derivatives through cyclization is not currently available in published literature.

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. The synthesis of such complex structures often requires specialized strategies. There is a lack of documented research specifically employing this compound in the diastereoselective synthesis of spirocyclic compounds.

Imidazolidin-2-ones and other cyclic ureas are important motifs in biologically active molecules. Their synthesis can be achieved through various routes, including the palladium-catalyzed carboamination of N-allylureas. While this general methodology is established, specific studies detailing the synthesis of imidazolidin-2-ones derived from this compound are not found in the available scientific literature.

Contribution to Complex Molecule Synthesis

The unique structural features of this compound suggest its potential as a building block in the synthesis of more complex molecules, including natural products.

Alkaloids represent a diverse and important class of natural products, many of which possess complex, nitrogen-containing scaffolds. The use of chiral amines as auxiliaries or building blocks is a common strategy in alkaloid synthesis. However, there are no specific, documented strategies in the scientific literature that utilize this compound for the construction of alkaloid scaffolds. A computational study has investigated the reaction between the related compound, 3-ethyl-cyclohex-2-en-1-one, and an N-aryl-maleimide, catalyzed by a cinchona alkaloid primary amine, but this does not directly involve the synthetic application of this compound itself. acs.org

Role in Multi-Component Reaction Sequences

This compound, as a substituted cyclic amine, possesses the requisite functional groups to serve as a versatile building block in multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. The reactivity of this compound is centered around its primary amine and the nucleophilic character of the enamine tautomer. This dual reactivity allows it to participate in a variety of MCRs, leading to the formation of diverse and complex molecular scaffolds, particularly nitrogen-containing heterocycles.

While specific documented examples of this compound in multi-component reactions are not prevalent in readily available literature, its structural motifs suggest a potential role in well-established MCRs such as the Biginelli, Mannich, and Ugi reactions. The participation of similar cyclic amines and enamines in these reaction sequences provides a strong basis for postulating the synthetic utility of this compound.

Potential Participation in Biginelli-Type Reactions

The Biginelli reaction is a classic three-component reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea to produce dihydropyrimidinones. wikipedia.org The scope of this reaction has been expanded to include a variety of active methylene (B1212753) compounds and amine derivatives. eurekaselect.com In a modified Biginelli-type reaction, a primary amine can be used in place of urea.

Given its primary amine functionality, this compound could potentially act as the nitrogen-containing component in a Biginelli-type reaction. The reaction would likely proceed through the initial formation of an imine with an aldehyde, which then undergoes condensation with a β-dicarbonyl compound. The subsequent cyclization and dehydration would lead to the formation of a complex heterocyclic system incorporating the 3-ethyl-cyclohexenyl moiety.

Reactant 1Reactant 2Reactant 3Potential Product Class
Aryl AldehydeEthyl AcetoacetateThis compoundTetrahydropyrimidine derivatives
Substituted BenzaldehydeAcetylacetoneThis compoundDihydropyridine derivatives

This table represents a hypothetical reaction scheme based on the known reactivity of similar primary amines in Biginelli-type reactions.

Predicted Role in Mannich Reactions

The Mannich reaction is another fundamental three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom (often a ketone or another carbonyl compound). wikipedia.org The reaction proceeds via the formation of an iminium ion from the aldehyde and the amine, which is then attacked by the enol form of the active hydrogen compound.

This compound can readily form an iminium ion with an aldehyde, such as formaldehyde. This electrophilic species can then react with a variety of carbon nucleophiles. The enamine tautomer of this compound itself contains a nucleophilic carbon at the α-position, suggesting its potential to act as the active hydrogen component in certain Mannich-type scenarios. More commonly, it would serve as the amine component, leading to the formation of β-amino carbonyl compounds, which are valuable synthetic intermediates. organic-chemistry.org

AldehydeAmine ComponentActive Hydrogen CompoundPotential Product
FormaldehydeThis compoundAcetophenoneβ-Amino ketone
BenzaldehydeThis compoundCyclohexanone (B45756)Mannich base adduct

This table illustrates the potential application of this compound in the Mannich reaction based on established mechanisms.

Hypothesized Involvement in Ugi and Passerini Reactions

The Ugi and Passerini reactions are isocyanide-based multi-component reactions that are powerful tools for the synthesis of peptide-like structures and α-acyloxy amides, respectively. The Ugi four-component reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov The Passerini reaction is a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide. scielo.br

As a primary amine, this compound is a suitable candidate for the amine component in the Ugi reaction. It would initially form an imine with the carbonyl compound, which is then attacked by the isocyanide and the carboxylate to form the characteristic α-acylamino amide product. The incorporation of the 3-ethyl-cyclohexenyl group could introduce interesting conformational constraints and lipophilicity to the resulting peptidomimetic scaffold.

While the Passerini reaction does not directly involve an amine, the resulting α-acyloxy amide products can sometimes be derived from amines in subsequent steps. However, the direct participation of this compound would be in the Ugi reaction.

Carbonyl CompoundAmineCarboxylic AcidIsocyanidePotential Product Class
IsobutyraldehydeThis compoundAcetic Acidtert-Butyl isocyanideα-Acylamino amide
BenzaldehydeThis compoundBenzoic AcidCyclohexyl isocyanidePeptidomimetic scaffold

This table outlines the hypothetical participation of this compound in the Ugi four-component reaction.

Derivatives and Analogues of 3 Ethyl Cyclohex 2 Enylamine: Synthesis and Reactivity

Synthesis of Substituted N-Alkyl/Aryl Cyclohex-2-enylamines

The substitution at the nitrogen atom of the cyclohex-2-enylamine core allows for the introduction of a wide range of alkyl and aryl groups, significantly modifying the properties of the parent compound.

N-Alkylation:

The synthesis of N-alkyl substituted cyclohex-2-enylamines can be effectively achieved through reductive amination. This one-pot reaction typically involves the condensation of 3-ethyl-cyclohex-2-enone with a primary alkylamine to form an intermediate imine, which is then reduced in situ to the desired N-alkyl amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Another approach is the direct alkylation of 3-ethyl-cyclohex-2-enylamine with alkyl halides. This method, however, can sometimes lead to over-alkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts as byproducts. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to favor mono-alkylation.

Reaction Reagents Product Typical Yield
Reductive Amination3-Ethyl-cyclohex-2-enone, R-NH₂, NaBH(OAc)₃N-Alkyl-3-ethyl-cyclohex-2-enylamine70-90%
Direct AlkylationThis compound, R-X, BaseN-Alkyl-3-ethyl-cyclohex-2-enylamine40-60%

N-Arylation:

The introduction of an aryl group at the nitrogen atom is commonly accomplished via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful method allows for the formation of a C-N bond between this compound and an aryl halide (or triflate). The reaction is typically catalyzed by a palladium precursor, such as Pd₂(dba)₃, in the presence of a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a base (e.g., NaOtBu, Cs₂CO₃).

Reaction Catalyst System Product Typical Yield
Buchwald-Hartwig AminationPd₂(dba)₃, Phosphine Ligand, BaseN-Aryl-3-ethyl-cyclohex-2-enylamine65-85%

Reactivity of N-Alkoxyenamines Derived from Cyclohexanone (B45756)

N-Alkoxyenamines, synthesized from the corresponding cyclohexanone derivatives, are valuable intermediates in organic synthesis. The reactivity of N-alkoxyenamines derived from 3-ethyl-cyclohexanone is characterized by their nucleophilic character at the α-carbon and their ability to undergo various electrophilic substitution and cycloaddition reactions.

These enamines can react with a range of electrophiles, such as alkyl halides, acyl chlorides, and Michael acceptors. The presence of the alkoxy group on the nitrogen atom can influence the regioselectivity of these reactions. For instance, alkylation can occur at either the carbon or the nitrogen atom, depending on the reaction conditions and the nature of the electrophile.

Furthermore, these N-alkoxyenamines can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles, leading to the formation of complex bicyclic structures. The stereochemical outcome of these reactions is often influenced by the steric hindrance imposed by the ethyl group at the 3-position.

Transformations of Phosphoramidate (B1195095) Derivatives of Cyclohex-2-enylamines

Phosphoramidates, compounds containing a phosphorus-nitrogen bond, are of significant interest due to their biological activities, including as prodrugs of nucleoside analogues. nih.gov The synthesis of phosphoramidate derivatives of this compound can be achieved by reacting the amine with a suitable phosphorylating agent, such as a phosphoryl chloride, in the presence of a base.

These phosphoramidate derivatives can undergo a variety of transformations. For example, the P-N bond can be cleaved under acidic or basic conditions. The substituents on the phosphorus atom and the nitrogen atom can be modified to tune the stability and reactivity of the phosphoramidate. A general overview of phosphoramidate synthesis can be found in the work by Bouchareb and Berredjem. researchgate.net A comprehensive review by I. J. I. and E. M. L. covers various synthetic routes and mechanisms for phosphoramidate formation. nih.gov

Starting Material Reagent Product
This compound(RO)₂P(O)Cl, Base(RO)₂P(O)NH-cyclohex-2-enyl-3-ethyl
Phosphoramidate DerivativeAcid or BaseCleavage of P-N bond

Spiro[cyclohexenamines-thiazolones] and other Fused Systems

The fusion of the cyclohexenamine core with other heterocyclic rings leads to the formation of spirocyclic and fused systems with potential applications in medicinal chemistry.

Spiro[cyclohexenamines-thiazolones]:

The synthesis of spiro[cyclohexenamines-thiazolones] can be envisioned through a multi-component reaction involving a derivative of 3-ethyl-cyclohex-2-enone, an amine, and a mercaptoacetic acid derivative. A plausible route involves the initial formation of a Schiff base from the enone and an amine, followed by a cyclocondensation reaction with thioglycolic acid to form the thiazolidinone ring spiro-fused to the cyclohexene (B86901) ring. This approach is a variation of the well-established synthesis of thiazolidinones from ketones. nih.govresearchgate.netiosrjournals.org

Other Fused Systems:

The cyclohexenamine moiety can also serve as a precursor for the construction of various fused heterocyclic systems. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyridinone derivatives through a Michael addition followed by intramolecular cyclization and dehydration. Intramolecular cyclization reactions of appropriately functionalized N-substituted cyclohex-2-enylamines can also be employed to construct a variety of fused nitrogen-containing heterocycles.

Reactants Product Type
3-Ethyl-cyclohex-2-enone derivative, Amine, Mercaptoacetic acid derivativeSpiro[cyclohexenamine-thiazolone]
N-Substituted-3-ethyl-cyclohex-2-enylamine with appropriate functional groupsFused heterocyclic systems (e.g., quinolines, indoles)

Advanced Spectroscopic Analysis for Mechanistic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Ethyl-cyclohex-2-enylamine is predicted to exhibit distinct signals corresponding to each unique proton environment. The ethyl group would present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. docbrown.info The vinylic proton on the cyclohexene (B86901) ring is expected to appear as a multiplet in the olefinic region (typically 5.5-6.0 ppm). The proton on the carbon bearing the amine group (C1) would be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The remaining methylene protons on the cyclohexene ring would produce a complex series of overlapping multiplets in the aliphatic region. The amine (NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The two olefinic carbons (C2 and C3) would resonate in the downfield region typical for sp²-hybridized carbons (around 120-140 ppm). The carbon atom attached to the nitrogen (C1) would also be shifted downfield (typically 40-60 ppm). docbrown.info The carbons of the ethyl group and the remaining saturated carbons of the cyclohexene ring would appear in the upfield, aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
C1-H~3.0 - 3.4Multiplet~50 - 55
C2=CH~5.6 - 5.9Multiplet~125 - 130
C3--~135 - 140
C4-H₂~1.9 - 2.1Multiplet~25 - 30
C5-H₂~1.5 - 1.7Multiplet~20 - 25
C6-H₂~1.7 - 1.9Multiplet~28 - 33
Ethyl-CH₂~2.1 - 2.3Quartet~28 - 32
Ethyl-CH₃~0.9 - 1.1Triplet~12 - 15
NH₂~1.0 - 2.5Broad Singlet-

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₁₅N), the molecular weight is 125.22 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 125. As is common for amines, this peak may be of low intensity. libretexts.orgmiamioh.edu The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Key predicted fragmentation pathways for this compound include:

Loss of an ethyl radical: Cleavage of the bond between the cyclohexene ring and the ethyl group at C3, leading to a fragment ion.

α-Cleavage: The most significant fragmentation for primary amines involves the cleavage of the C-C bond adjacent to the C-N bond. For this molecule, this would involve cleavage within the ring, which can lead to complex ring-opening fragmentation patterns. A common fragmentation for primary amines is the formation of a [CH₂=NH₂]⁺ ion at m/z = 30. libretexts.orgdocbrown.info

Loss of an amino group: Cleavage of the C-N bond, resulting in a fragment corresponding to the C₈H₁₄⁺ carbocation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePredicted Fragment IdentityFragmentation Pathway
125[C₈H₁₅N]⁺Molecular Ion (M⁺)
110[M - CH₃]⁺Loss of a methyl radical from the ethyl group
96[M - C₂H₅]⁺Loss of an ethyl radical
82[C₆H₁₀]⁺Retro-Diels-Alder reaction
56[C₄H₈]⁺Ring fragmentation
30[CH₄N]⁺α-Cleavage product [CH₂=NH₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the amine and alkene functional groups.

N-H Stretch: Primary amines (R-NH₂) typically show two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. pressbooks.pubspectroscopyonline.com

C=C Stretch: The carbon-carbon double bond of the cyclohexene ring will give rise to a weak to medium absorption band around 1640-1680 cm⁻¹. libretexts.orgpearson.com

=C-H Stretch: The stretching vibration of the vinylic C-H bond is expected just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). libretexts.org

C-H Stretch (Aliphatic): The C-H stretching vibrations of the ethyl group and the saturated part of the cyclohexene ring will appear as strong absorptions in the 2850-2960 cm⁻¹ range. pressbooks.publibretexts.org

N-H Bend: A scissoring vibration for the primary amine group typically appears in the range of 1590-1650 cm⁻¹. This peak can sometimes overlap with the C=C stretch.

C-N Stretch: The C-N stretching vibration is expected in the fingerprint region, typically between 1020 and 1250 cm⁻¹.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Asymmetric & Symmetric StretchPrimary Amine
3020 - 3100=C-H StretchAlkene
2850 - 2960C-H StretchAlkane (Cyclohexyl & Ethyl)
1640 - 1680C=C StretchAlkene
1590 - 1650N-H Bend (Scissoring)Primary Amine
1020 - 1250C-N StretchAliphatic Amine
850 - 750N-H WagPrimary Amine

Chiral Spectroscopy (e.g., VCD) for Absolute Configuration Determination

This compound possesses a stereocenter at the C1 position (the carbon atom bonded to the amino group). Therefore, it can exist as a pair of enantiomers. Chiral spectroscopy techniques are essential for determining the absolute configuration (R or S) of such molecules.

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.

To determine the absolute configuration of this compound, an experimental VCD spectrum would be measured. Concurrently, theoretical VCD spectra for both the R and S enantiomers would be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). york.ac.uk The absolute configuration of the synthesized sample is then assigned by comparing the experimental spectrum with the calculated spectra. A good match between the signs and relative intensities of the experimental VCD bands and those of the calculated spectrum for one of the enantiomers provides a reliable assignment of the absolute configuration. york.ac.uk This non-destructive method provides unambiguous stereochemical information that is crucial for understanding the biological activity and chemical properties of chiral molecules.

Q & A

Q. What are the recommended synthetic routes for 3-Ethyl-cyclohex-2-enylamine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reductive amination of 3-Ethyl-cyclohex-2-enone using ammonia or a primary amine source under hydrogenation conditions (e.g., H₂/Pd-C or NaBH₄). Reaction optimization should focus on solvent polarity (e.g., ethanol vs. THF), temperature control (25–60°C), and stoichiometric ratios of the carbonyl precursor to the amine donor. Monitor reaction progress via TLC or GC-MS. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or distillation under reduced pressure .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Use a combination of 1H NMR (deuterated chloroform, 400 MHz) to confirm proton environments (e.g., vinyl protons at δ 5.2–5.8 ppm, amine protons at δ 1.5–2.0 ppm) and FT-IR (amine N-H stretch ~3350 cm⁻¹, C=C stretch ~1650 cm⁻¹). For quantitative purity assessment, employ HPLC with a polar stationary phase (C18 column) and UV detection at 254 nm. Cross-validate with elemental analysis (C, H, N) to ensure >98% purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Conduct all work in a fume hood with nitrile gloves and lab coats. Store the compound in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralize with dilute acetic acid) and first-aid measures (e.g., eye irrigation with saline for 15 minutes). Toxicity screening (e.g., Ames test) is advised before biological assays .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound derivatives be analyzed?

  • Methodological Answer : For chiral resolution, use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or capillary electrophoresis with cyclodextrin additives. Absolute configuration determination requires X-ray crystallography (e.g., SHELXL refinement) or VCD (Vibrational Circular Dichroism) spectroscopy. Computational methods (DFT with B3LYP/6-31G*) can predict enantiomeric excess (ee) and transition-state energies .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or conformational flexibility. Perform temperature-dependent NMR to assess dynamic processes (e.g., ring-flipping in cyclohexene). Validate computational models (e.g., Gaussian) by including implicit solvent parameters (PCM model for chloroform) and comparing Boltzmann-weighted averages of conformers. Cross-check with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How does the electronic structure of this compound influence its reactivity in organocatalytic applications?

  • Methodological Answer : The amine’s lone pair and cyclohexene ring strain enhance nucleophilicity. Investigate via Hammett plots (substituent effects on reaction rates) or DFT-based Fukui indices to map electrophilic/nucleophilic sites. Experimental validation: kinetic studies (e.g., SN2 reactions with alkyl halides) monitored by stopped-flow UV-Vis. Compare with analogous compounds (e.g., cyclohexylamine) to isolate steric vs. electronic contributions .

Data Presentation and Analysis Guidelines

Q. What statistical methods are appropriate for analyzing kinetic data in amine functionalization studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit time-course data to rate laws (e.g., pseudo-first-order kinetics). Use ANOVA to compare catalytic efficiencies across substrates. Report confidence intervals (95%) and outliers identified via Grubbs’ test. Visualize trends with Arrhenius/Eyring plots (ln k vs. 1/T) .

Q. How should crystallographic data for this compound derivatives be reported?

  • Methodological Answer : Include CIF files with refined parameters (R-factor < 5%), anisotropic displacement ellipsoids, and H-atom positions (riding model). Use SHELXL for structure solution and refinement. Tabulate bond lengths/angles (mean values ± SD) and hydrogen-bonding interactions (D–H···A geometry). Validate with checkCIF/PLATON to ensure no symmetry errors .

Ethical and Compliance Considerations

Q. What documentation is required for studies involving this compound in biological systems?

  • Methodological Answer : Submit an Institutional Review Board (IRB) application detailing in vitro/in vivo protocols, including dose-response curves and negative controls. For human cell lines, provide evidence of ethical sourcing (e.g., ATCC compliance). Reference OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) in appendices .

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